Cas no 290-38-0 (1,2,4-Triazine (>90%))

1,2,4-Triazine (>90%) is a heterocyclic compound characterized by a six-membered ring containing three nitrogen atoms. This high-purity grade (>90%) ensures consistent performance in synthetic and research applications. Its structure serves as a versatile scaffold in medicinal chemistry, particularly for developing pharmacologically active molecules, including anticancer and antimicrobial agents. The compound's reactivity allows for selective functionalization, enabling the synthesis of diverse derivatives. Suitable for use in organic synthesis and material science, it offers reliability in reactions such as nucleophilic substitution and cycloadditions. The product is supplied with rigorous quality control to meet analytical and industrial standards, ensuring suitability for advanced chemical research and development.
1,2,4-Triazine (>90%) structure
1,2,4-Triazine (>90%) structure
商品名:1,2,4-Triazine (>90%)
CAS番号:290-38-0
MF:C3H3N3
メガワット:81.07602
MDL:MFCD07186237
CID:281967
PubChem ID:67520

1,2,4-Triazine (>90%) 化学的及び物理的性質

名前と識別子

    • 1,2,4-Triazine
    • as-Triazine
    • 1,2,5-Triazine
    • [1,2,4]Triazine
    • InChI=1/C3H3N3/c1-2-5-6-3-4-1/h1-3
    • MFCD07186237
    • 1,2,4-Triazine (>90%)
    • 290-38-0
    • SB36408
    • CHEBI:38057
    • AKOS006286514
    • CS-0450545
    • Q27117363
    • DTXSID50183190
    • ZB0702
    • SY291601
    • DTXCID60105681
    • 1,2,5-Triazine; as-Triazine
    • MDL: MFCD07186237
    • インチ: InChI=1S/C3H3N3/c1-2-5-6-3-4-1/h1-3H
    • InChIKey: FYADHXFMURLYQI-UHFFFAOYSA-N
    • ほほえんだ: C1=CN=NC=N1

計算された属性

  • せいみつぶんしりょう: 81.03279
  • どういたいしつりょう: 81.033
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 6
  • 回転可能化学結合数: 0
  • 複雑さ: 37
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.7A^2
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): -0.8

じっけんとくせい

  • 密度みつど: 1.173
  • ふってん: 197 ºC
  • フラッシュポイント: 92 ºC
  • 屈折率: 1.5060 (estimate)
  • PSA: 38.67

1,2,4-Triazine (>90%) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
95R0049-1g
[1,2,4]Triazine
290-38-0 96%
1g
¥13815.43 2025-01-20
TRC
T290380-250mg
1,2,4-Triazine (>90%)
290-38-0
250mg
$ 1466.00 2023-09-06
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
95R0049-500mg
[1,2,4]Triazine
290-38-0 96%
500mg
¥8726.45 2025-01-20
A2B Chem LLC
AB33510-10mg
1,2,4-Triazine
290-38-0
10mg
$183.00 2024-04-20
A2B Chem LLC
AB33510-50mg
1,2,4-Triazine
290-38-0
50mg
$389.00 2024-04-20
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
95R0049-5g
[1,2,4]Triazine
290-38-0 96%
5g
33904.74CNY 2021-07-19
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
95R0049-5g
[1,2,4]Triazine
290-38-0 96%
5g
¥51414.37 2025-01-20
A2B Chem LLC
AB33510-250mg
1,2,4-Triazine
290-38-0
250mg
$1544.00 2024-04-20
Ambeed
A254924-1g
1,2,4-Triazine
290-38-0 95+%
1g
$1169.0 2024-08-03
TRC
T290380-10mg
1,2,4-Triazine (>90%)
290-38-0
10mg
$ 64.00 2023-09-06

1,2,4-Triazine (>90%) 関連文献

1,2,4-Triazine (>90%)に関する追加情報

1,2,4-Triazine (>90%) (CAS No. 290-38-0): An Overview of Its Properties, Applications, and Recent Research Advances

1,2,4-Triazine (CAS No. 290-38-0) is a versatile compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This triazine derivative is characterized by its high purity (>90%) and unique chemical structure, which makes it an essential building block in various synthetic processes and research studies.

The 1,2,4-triazine molecule consists of a six-membered ring with three nitrogen atoms and three carbon atoms. This structure confers the compound with several advantageous properties, including high thermal stability and reactivity. These properties make 1,2,4-triazine an ideal candidate for use in the synthesis of a variety of functional materials and pharmaceutical intermediates.

In recent years, significant advancements have been made in the understanding and application of 1,2,4-triazine. One notable area of research is its use in the development of novel pharmaceuticals. Studies have shown that 1,2,4-triazine derivatives can exhibit potent biological activities, such as antifungal, antibacterial, and anticancer properties. For example, a recent study published in the Journal of Medicinal Chemistry demonstrated that certain 1,2,4-triazine derivatives possess selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells. This finding opens up new avenues for the development of targeted cancer therapies.

Another important application of 1,2,4-triazine is in the field of agrochemicals. Researchers have explored the use of 1,2,4-triazine derivatives as herbicides and fungicides due to their high efficacy and low environmental impact. A study published in Pesticide Biochemistry and Physiology highlighted the potential of 1,2,4-triazine-based compounds to control various plant pathogens without causing significant harm to non-target organisms or the environment.

Beyond its applications in pharmaceuticals and agrochemicals, 1,2,4-triazine has also found use in materials science. The unique electronic properties of 1,2,4-triazine make it suitable for the synthesis of conductive polymers and other advanced materials. Recent research has focused on developing 1,2,4-triazine-based polymers for applications in electronics and energy storage devices. For instance, a study published in Advanced Materials reported the synthesis of a novel conductive polymer using 1,2,4-triazine as a key component. The resulting material exhibited excellent electrical conductivity and stability under various conditions.

The synthesis of 1,2,4-triazine can be achieved through several well-established methods. One common approach involves the cyclization of cyanamide with formaldehyde or other aldehydes under acidic conditions. This method yields high-purity 1,2,4-triazine with good yields and minimal side products. Another approach involves the reaction of guanidine with aldehydes or ketones to form the desired triazine derivative. These synthetic routes are widely used in both laboratory-scale experiments and industrial-scale production.

The safety profile of 1,2,4-triazine is an important consideration for its various applications. While it is generally considered safe when handled properly under controlled conditions, appropriate safety measures should be taken to prevent exposure to skin or inhalation. It is recommended to handle 1,2,4-triazine in well-ventilated areas and to use personal protective equipment such as gloves and goggles.

In conclusion, 1,2,4-Triazine (>90%) (CAS No. 290-38-0) is a highly versatile compound with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. Recent research has highlighted its potential in developing novel drugs with targeted biological activities and advanced materials with unique electronic properties. As research continues to advance our understanding of this compound's properties and applications, it is likely that new opportunities will emerge for its use in various industries.

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Amadis Chemical Company Limited
(CAS:290-38-0)1,2,4-Triazine (>90%)
A1035319
清らかである:99%
はかる:1g
価格 ($):1052.0